2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine
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Overview
Description
2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethylamine group. One common method involves the reaction of 3,5-dimethylbenzohydrazide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]ethanamine
- 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethylamine
- 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine
Uniqueness
Compared to similar compounds, 2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications .
Properties
CAS No. |
1248927-52-7 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.272 |
IUPAC Name |
2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O/c1-8-5-9(2)7-10(6-8)12-15-14-11(16-12)3-4-13/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
AZVUYPGDAQPRAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CCN)C |
Origin of Product |
United States |
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